Adrenolytic Potency: 100-Fold Weaker than Dibozane (McN-181) in Canine Models
In a foundational structure-activity study, 1-(1,4-benzodioxan-2-ylmethyl)piperazine (the mono-substituted parent) demonstrated less than 1% of the sympatholytic and adrenolytic activity of the benchmark compound dibozane (McN-181, the bis-substituted analog) in anesthetized dog models [1]. This near-silent pharmacological profile at adrenergic receptors is a critical advantage for target validation studies, as it minimizes baseline interference when the scaffold is used as a negative control or an inactive carrier. Dibozane was reported to cause significant sympatholytic responses at intravenous doses of 0.2–0.3 mg/kg.
| Evidence Dimension | Relative sympatholytic and adrenolytic activity in anesthetized dogs |
|---|---|
| Target Compound Data | <1% relative to dibozane |
| Comparator Or Baseline | Dibozane (McN-181, CAS 7762-32-5): 100% (defined as standard); effective i.v. dose 0.2–0.3 mg/kg |
| Quantified Difference | >100-fold lower potency |
| Conditions | Intravenous administration in alpha-chloralose-anesthetized dogs; pressor response to epinephrine and bilateral carotid occlusion. |
Why This Matters
Procuring the mono-substituted over the bis-substituted form avoids introducing potent adrenergic blockade, preserving assay window when the compound is used as a synthetic intermediate or an inactive control.
- [1] Swain, A. P. & Naegele, S. K. Adrenergic Blocking Agents. II. Piperazines. J. Am. Chem. Soc. 1954, 76, 5091–5094. (See Table I, relative sympatholytic activity column: compound where R=R'=H is 'less than 1% as active as McN-181'.) View Source
